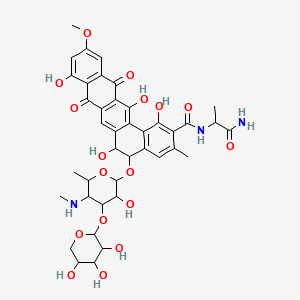

Pradimicin A amide

説明

特性

CAS番号 |

133917-50-7 |

|---|---|

分子式 |

C40H45N3O17 |

分子量 |

839.8 g/mol |

IUPAC名 |

N-(1-amino-1-oxopropan-2-yl)-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |

InChI |

InChI=1S/C40H45N3O17/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)37(41)54)23-16(9-17-25(32(23)51)28(47)15-7-14(56-5)8-19(44)22(15)27(17)46)29(48)35(18)59-40-34(53)36(26(42-4)13(3)58-40)60-39-33(52)30(49)20(45)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-40,42,44-45,48-53H,10H2,1-5H3,(H2,41,54)(H,43,55) |

InChIキー |

HFZYHAGDSBUGMD-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

製品の起源 |

United States |

Mechanistic Elucidation of Pradimicin a Amide S Biological Action

Molecular Recognition and Binding Specificity

The initial and most critical step in the action of Pradimicin A amide is its specific recognition and binding to mannose-containing glycans on pathogen surfaces. This interaction is highly specific and dependent on the presence of calcium ions, leading to the formation of a stable ternary complex.

D-Mannose Specificity and Calcium-Dependent Interactions

Pradimicin A and its amide derivatives are distinguished by their lectin-like ability to specifically bind to D-mannose (Man) in a calcium-dependent manner. plos.org This specificity allows them to discriminate D-mannose from other common monosaccharides like D-glucose, D-galactose, and N-acetyl-D-glucosamine. nii.ac.jp The presence of calcium ions is an absolute requirement for this interaction, as it facilitates the formation of a binding-competent complex. jst.go.jpasm.org The interaction is so specific that Pradimicin A can even bind to L-fucose and L-galactose, which share a similar hydroxyl group arrangement with D-mannose, but only when the calcium concentration is not excessively high to chelate these sugars.

The antifungal action of Pradimicin A on Candida albicans is directly linked to these specific, calcium-dependent interactions with mannan (B1593421) components on the cell surface. jst.go.jpnih.gov This binding is the prelude to subsequent events that compromise the pathogen's viability.

Formation of Pradimicin-D-Mannoside-Calcium Ternary Complexes

The binding process involves a stepwise assembly of a ternary complex. rsc.orgnih.gov Initially, two molecules of Pradimicin are bridged by a single calcium ion (Ca²⁺) to form a [Pradimicin₂/Ca²⁺] binary complex. nii.ac.jprsc.orgresearchgate.net This initial complex formation is crucial as it creates the high-affinity binding sites for D-mannose.

This binary complex then proceeds to bind two molecules of D-mannoside, forming a ternary complex designated as [Pradimicin₂/Ca²⁺/D-Mannoside₂]. nih.govrsc.orgmedchemexpress.com This complex represents the primary and high-affinity binding event. Further to this, the ternary complex can accommodate two additional mannose molecules, albeit with lower affinity, to form a final [Pradimicin₂/Ca²⁺/D-Mannoside₄] complex. nii.ac.jprsc.orgnih.gov The formation of these ternary complexes is a hallmark of the pradimicins' mechanism and is essential for their biological activity. ebi.ac.uknih.gov

| Complex | Stoichiometry (Pradimicin:Ca²⁺:D-Mannoside) | Binding Affinity | Reference |

|---|---|---|---|

| [Pradimicin₂/Ca²⁺] | 2:1:0 | - | nii.ac.jprsc.orgresearchgate.net |

| [Pradimicin₂/Ca²⁺/D-Mannoside₂] | 2:1:2 | High | nih.govrsc.orgmedchemexpress.com |

| [Pradimicin₂/Ca²⁺/D-Mannoside₄] | 2:1:4 | Low | nii.ac.jprsc.orgnih.gov |

Structural Insights into Primary and Secondary Mannose Binding Sites

Solid-state NMR spectroscopy and molecular modeling have provided valuable insights into the structure of the Pradimicin-mannose complexes. nii.ac.jprsc.org The primary binding site involves close contact between the C2-C4 region of the mannose molecule and the Pradimicin A amide. dntb.gov.ua The formation of amide derivatives at the C18 carboxyl group of Pradimicin A was found not to negatively impact mannose binding; in fact, certain amide modifications, such as the hydroxamic acid derivative, showed enhanced mannose-binding activity. nii.ac.jp

Cellular and Subcellular Effects

The specific binding of Pradimicin A amide to surface mannans triggers a cascade of events that ultimately lead to pathogen death. These effects include the physical disruption of the cell membrane and alterations to the composition of surface glycans.

Disruption of Pathogen Cell Membrane Integrity

Following the binding to mannan on the fungal cell wall, Pradimicin A and its derivatives induce a disruption of the cell membrane's integrity. nih.govebi.ac.ukmdpi.com This disruption is a direct consequence of the ternary complex formation. nih.gov Studies have shown that this interaction leads to the leakage of essential intracellular components, such as potassium ions (K⁺), from the cell, ultimately causing cell death. jst.go.jpnih.gov The lytic effect is rapid, as demonstrated by the quick lysis of C. albicans protoplasts upon treatment with Pradimicin A. nih.gov This suggests that the primary target of action, following glycan recognition, is the plasma membrane. nih.govdavidmoore.org.uk

Impact on Essential Cellular Processes: Endocytosis and Cytokinesis

Research into the biological activities of Pradimicin A amide and its derivatives has revealed significant disruptive effects on fundamental cellular processes, namely endocytosis and cytokinesis. These effects are particularly pronounced in studies involving the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. The mechanism of action appears to be rooted in the compound's ability to bind to specific carbohydrate moieties on the surface of the parasite.

Studies have shown that Pradimicin A (PRM-A) and its more soluble analogue, Pradimicin S (PRM-S), exhibit a pronounced cytocidal effect on T. brucei by inducing defects in both endocytosis and cytokinesis. researchgate.netcsic.esplos.org This interaction is primarily with the Variant Surface Glycoproteins (VSGs) that form a dense coat on the parasite's surface. researchgate.netcsic.esplos.org These VSGs are rich in mannose, and Pradimicins act as carbohydrate-binding agents, or lectins, recognizing and binding to these mannose-containing glycans. researchgate.netresearchgate.net

The binding of Pradimicin A amide's analogues to VSGs is a critical initiating event. csic.esplos.org This interaction leads to the rapid internalization of the glycoprotein-pradimicin complexes, which then accumulate in the lysosome. csic.es This accumulation perturbs the normal process of endocytosis, a vital pathway for nutrient uptake and the recycling of surface components in the parasite. csic.es

To investigate the role of endocytosis in Pradimicin A resistance, experiments were conducted on resistant and parental parasite strains using markers for different endocytic pathways. csic.esplos.org The results are summarized in the table below.

| Endocytosis Marker | Description | Effect on Internalization in PRM-A Resistant Strain |

|---|---|---|

| Concanavalin A (ConA) | Marker for membrane-bound endocytic activity | Slightly reduced |

| Transferrin | Marker for receptor-mediated endocytosis | Slightly reduced |

| Dextran | Marker for fluid-phase endocytosis | No differences found |

In addition to disrupting endocytosis, Pradimicin treatment also leads to significant defects in cytokinesis, the final stage of cell division. csic.esplos.org Microscopic analysis of T. brucei cells exposed to Pradimicin S revealed an increase in cells that had completed mitosis (containing 2 nuclei and 2 kinetoplasts, noted as 2N2K) but failed to divide. csic.esplos.org Furthermore, a notable population of cells with multiple nuclei and kinetoplasts (XNXK) emerged, providing strong evidence that the compound impairs cytokinesis. csic.esplos.org This impairment is believed to be a direct consequence of the binding of Pradimicins to the surface glycans, ultimately leading to cell lysis. csic.esplos.org

The table below details the observed effects on the cell cycle of T. brucei following exposure to Pradimicin S.

| Cell Cycle Stage | Description | Observation after PRM-S Exposure |

|---|---|---|

| 2N2K | Cells that have completed mitosis but not cytokinesis | Slight increase (17%) |

| XNXK | Cells with multiple nuclei and kinetoplasts | Emergence of this population (11.5%) |

Biosynthetic Pathways and Genetic Engineering of Pradimicin a Amide

Microbial Producers and Biosynthetic Gene Clusters.researchgate.netebi.ac.ukresearchgate.netoup.compnas.org

Pradimicin A is primarily produced by actinomycetes, with Actinomadura hibisca being a notable producer. ebi.ac.uknih.govjst.go.jp The genetic blueprint for pradimicin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The pradimicin BGC in Actinomadura hibisca P157-2 has been cloned and sequenced, revealing a DNA segment of approximately 39-kb containing 28 open reading frames (ORFs). researchgate.netnih.gov

| Gene Cluster Component | Function | Reference |

| Type II Polyketide Synthase (PKS) | Assembly of the polyketide backbone | nih.gov |

| Sugar Biosynthesis Enzymes | Synthesis of sugar moieties | pnas.orgnih.gov |

| Tailoring Enzymes | Post-PKS modifications (e.g., hydroxylation, glycosylation, amidation) | nih.gov |

| Resistance Proteins | Self-resistance mechanisms for the producing organism | nih.gov |

Polyketide Synthase (PKS) Assembly of the Core Skeleton.ebi.ac.uk

The biosynthesis of the pradimicin aglycone, the core polyketide skeleton, is orchestrated by a type II polyketide synthase (PKS) system. nih.gov This enzymatic complex catalyzes the iterative condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to construct the polyketide chain. The minimal type II PKS required for this process generally consists of a ketosynthase (KSα and KSβ, also known as the chain length factor) and an acyl carrier protein (ACP). rsc.org

In the case of pradimicin, the PKS is believed to assemble a dodecaketide backbone, which then undergoes a series of cyclization and aromatization reactions to form the characteristic dihydrobenzo[α]naphthacenequinone core structure. acs.orgunimi.it The genes encoding these essential PKS components have been identified within the pradimicin biosynthetic gene cluster of Actinomadura hibisca. oup.comnih.gov

Enzymatic Tailoring and Post-Polyketide Modifications

Following the assembly of the polyketide core, a series of enzymatic modifications, often referred to as tailoring or post-PKS modifications, are crucial for the maturation of Pradimicin A amide. These reactions include the formation of the amide bond, as well as hydroxylation and glycosylation events that are critical for the compound's biological activity.

Investigation of Amide Bond Formation via Amide Synthetases (e.g., PdmN, FdmV Homologs).researchgate.netebi.ac.ukresearchgate.netoup.compnas.org

A key structural feature of Pradimicin A is the presence of a D-alanine amide linkage. researchgate.netresearchgate.net The formation of this amide bond is a critical tailoring step in the biosynthetic pathway. Bioinformatics analysis of the pradimicin gene cluster identified pdmN, a gene encoding a protein with high sequence similarity to asparagine synthetases, such as FdmV from the fredericamycin biosynthetic pathway. amazonaws.comnih.gov

PdmN has been characterized as an amino acid ligase responsible for attaching a D-alanine moiety to the carboxyl group of a pradimicin intermediate. nih.govusu.edu Heterologous expression of PdmN in Streptomyces coelicolor demonstrated its ability to convert the intermediate G-2A to a D-alanine-containing analog. nih.gov Interestingly, PdmN exhibits relaxed substrate specificity, capable of accepting various amino acid donors and acceptors, which opens up possibilities for generating novel pradimicin analogs through combinatorial biosynthesis. ebi.ac.uknih.gov The proposed mechanism for PdmN involves the ligation of D-alanine to the polyketide backbone, a process that is distinct from the canonical amide bond formation in non-ribosomal peptide synthesis. researchgate.netresearchgate.net

| Enzyme | Gene | Function | Substrate(s) | Reference |

| Pradimicin Amide Synthetase | pdmN | Catalyzes the ligation of an amino acid to the polyketide core. | Pradimicin intermediate (e.g., G-2A), D-alanine | nih.govusu.edu |

| Fredericamycin Amide Synthetase | fdmV | Homolog to PdmN, involved in amide bond formation in fredericamycin biosynthesis. | Fredericamycin intermediate | nih.govnih.gov |

Hydroxylation and Glycosylation Pathways.researchgate.netebi.ac.uk

Hydroxylation and glycosylation are crucial post-PKS modifications that significantly influence the biological activity of pradimicins. The sugar moieties, in particular, are essential for the antifungal and antiviral properties of these compounds. ebi.ac.uknih.gov

Several cytochrome P450 monooxygenases encoded within the pradimicin gene cluster are responsible for specific hydroxylation events. For instance, PdmJ has been identified as a key hydroxylase that introduces a hydroxyl group at the C-5 position of the pradimicin core. ebi.ac.uknih.gov This C-5 hydroxylation is a prerequisite for the subsequent attachment of the first sugar moiety. nih.gov Another cytochrome P450 enzyme, PdmW, is responsible for hydroxylation at the C-6 position. nih.gov Research has shown that PdmJ and PdmW act synergistically, with their co-expression leading to the efficient dihydroxylation of the pradimicin intermediate. ebi.ac.uknih.gov

The glycosylation of the pradimicin aglycone is carried out by dedicated glycosyltransferases. The pradimicin gene cluster contains genes such as prmQ, prmO, prmS, prmT, prmU, prmX, and prmY, which are believed to be involved in the biosynthesis of the sugar precursors and their transfer to the aglycone. amazonaws.com PdmS has been identified as the O-glycosyltransferase that attaches the first sugar unit, while PdmQ is responsible for adding the second sugar moiety. usu.edugrafiati.com

Strategies for Combinatorial Biosynthesis and Analog Generation.researchgate.netebi.ac.uk

The understanding of the pradimicin biosynthetic pathway, particularly the characterization of its tailoring enzymes, has paved the way for combinatorial biosynthesis approaches to generate novel pradimicin analogs. ebi.ac.uk The relaxed substrate specificity of the amide synthetase PdmN is a key feature that can be exploited in this regard. nih.gov By feeding different amino acid precursors to engineered strains expressing the pradimicin biosynthetic pathway, it is possible to create a library of new pradimicin derivatives with modified amide side chains. ebi.ac.uknih.gov

Furthermore, the manipulation of the hydroxylation and glycosylation steps offers additional avenues for generating structural diversity. For example, the co-expression of different combinations of hydroxylases or the use of engineered glycosyltransferases with altered substrate specificities could lead to the production of pradimicins with novel hydroxylation patterns and sugar decorations. ebi.ac.uknih.govresearchgate.net These strategies not only provide valuable tools for structure-activity relationship studies but also hold the potential for developing new antifungal and antiviral agents with improved efficacy or altered pharmacological profiles.

Structure Activity Relationship Sar Studies and Chemical Modification of Pradimicin a Amide

Identification of Critical Structural Moieties for Biological Activities

The biological activity of Pradimicin A is intrinsically linked to its unique and complex chemical architecture. SAR studies have identified several key structural components that are crucial for its ability to bind to D-mannose residues on the surface of fungal and viral cells, a critical step in its mechanism of action. nih.govnih.gov

The core structure of Pradimicin A is a dihydrobenzo[a]naphthacenequinone aglycone, which serves as the foundational scaffold for the molecule. nih.gov Attached to this polycyclic aromatic system are a D-alanine residue and two carbohydrate units, D-xylose and 4,6-dideoxy-4-methylamino-D-galactose. nih.gov The spatial arrangement and chemical nature of these substituents are vital for the molecule's biological function.

The D-alanine moiety, specifically its carboxyl group at the C18 position, is of paramount importance. Early studies involving esterification of this carboxyl group led to a loss of the ability to form a calcium ion complex, which is essential for mannose binding. jst.go.jp This highlighted the critical role of the C18 carboxyl group in mediating the formation of a dimeric [PRM-A₂/Ca²⁺] complex, the active species that binds to mannose. nih.govnih.gov

Rational Design and Synthesis of Amide Derivatives of Pradimicin A

The tendency of Pradimicin A to aggregate in aqueous solutions at physiological calcium concentrations has been a major obstacle to its clinical development. nii.ac.jp This aggregation is thought to be mediated by the formation of intermolecular salt bridges between the C18 carboxylate and the C4' amino group of adjacent Pradimicin A molecules. nii.ac.jp This understanding formed the basis for a rational design approach to synthesize derivatives with reduced aggregation propensity. The central hypothesis was that converting the C18 carboxylic acid into an amide would disrupt the formation of these salt bridges. nii.ac.jp

A variety of amide derivatives of Pradimicin A have been synthesized to explore this hypothesis. The general synthetic strategy involves the activation of the C18 carboxylic acid, followed by coupling with a desired amine. A common method is the initial conversion of Pradimicin A to its methyl ester, which is then subjected to an ester-amide exchange reaction with the chosen amine. nih.gov This approach has been used to introduce a range of substituents at the C18 position.

Examples of synthesized amide derivatives include those with simple alkyl amines, such as N-methylamide, as well as those with functionalized amines, like 2-hydroxyethylamide (PRM-EA). nii.ac.jpresearchgate.net More complex derivatives have also been prepared, such as a hydroxamic acid derivative and derivatives bearing linker moieties suitable for further conjugation, for instance, an azide-functionalized derivative (PRM-Azide) designed for bioorthogonal chemistry applications. nih.govnii.ac.jp The synthesis of these derivatives has allowed for a systematic investigation into the impact of the amide modification on the physicochemical and biological properties of Pradimicin A.

Impact of Amide Linkage Modification on Aggregation Propensity

The conversion of the C18 carboxylic acid of Pradimicin A to an amide has proven to be a highly effective strategy for mitigating its aggregation. Sedimentation assays performed in the presence of calcium ions have demonstrated that while the parent Pradimicin A readily precipitates, its amide derivatives remain largely in solution. nii.ac.jp For instance, the 2-hydroxyethylamide derivative (PRM-EA) showed significantly suppressed aggregation in Ca²⁺-containing aqueous solutions. nii.ac.jp Further studies with a broader range of amide derivatives confirmed that this is a general phenomenon, with most amide analogs exhibiting a marked reduction in aggregation compared to the parent compound. nih.govnii.ac.jp

The prevailing hypothesis for the suppression of aggregation upon amide formation is the disruption of intermolecular salt bridges. nii.ac.jp In the dimeric [PRM-A₂/Ca²⁺] complex, which is the active mannose-binding form, the C18 carboxylate of one Pradimicin A molecule is thought to interact with the C4' amino group of an adjacent complex, leading to the formation of large, insoluble aggregates. nii.ac.jp By converting the C18 carboxylic acid to a neutral amide, this key electrostatic interaction is eliminated. The amide linkage lacks the negative charge of the carboxylate, thereby preventing the formation of the salt bridge that drives the aggregation process. This mechanistic understanding has been a cornerstone in the rational design of less aggregative Pradimicin A derivatives. nii.ac.jp

A critical aspect of modifying Pradimicin A is to ensure that the beneficial reduction in aggregation does not come at the cost of its essential biological activities, namely mannose binding and antifungal efficacy. Isothermal titration calorimetry (ITC) has been extensively used to quantify the mannose-binding affinities of the amide derivatives. nii.ac.jp These studies have shown that amide formation at the C18 position generally does not abolish mannose binding, and in some cases, the binding affinity is comparable to or even slightly better than that of the parent Pradimicin A. nii.ac.jp

For example, while the N-methylamide derivative showed slightly weaker binding to methyl α-D-mannopyranoside (Man-OMe), other derivatives, including the hydroxamic acid analog, exhibited binding potencies similar to or greater than Pradimicin A. nii.ac.jp The antifungal activity of these derivatives against various fungal strains, such as Candida rugosa, has also been evaluated. The minimum inhibitory concentration (MIC) values often correlate well with the mannose-binding affinities. Notably, the hydroxamic acid derivative not only displayed strong mannose binding but also exhibited significant antifungal activity, comparable to that of Pradimicin A. nih.gov

| Compound | Modification at C18 | Mannose Binding (Kd1, μM)a | Antifungal Activity (MIC, μg/mL)b |

|---|---|---|---|

| Pradimicin A | -COOH | 96 | 1.6 |

| Amide Derivative 1 | -CONHCH₂CH₂OH (PRM-EA) | 240 | 6.3 |

| Amide Derivative 2 | -CONHCH₃ | 320 | 12.5 |

| Amide Derivative 3 | -CONHOH (Hydroxamic acid) | 83 | 3.1 |

| Amide Derivative 4 | -CONH(CH₂)₂O(CH₂)₂O(CH₂)₂N₃ (PRM-Azide) | 513 | 25 |

aDissociation constants (Kd1) for the primary binding to methyl α-D-mannopyranoside determined by isothermal titration calorimetry. nih.govnii.ac.jpbMinimum inhibitory concentration (MIC) against Candida rugosa. nih.govnii.ac.jp

Development of Pradimicin A Amide-Based Research Probes

The improved solubility and retained mannose-binding specificity of Pradimicin A amide derivatives have made them valuable platforms for the development of molecular probes for glycobiology research. nih.govresearchgate.net By incorporating reporter groups, such as fluorophores, into the amide substituent, researchers have created tools for the detection and imaging of mannose-containing glycans on cell surfaces and glycoproteins. researchgate.net

A key strategy in the design of fluorescent probes is the introduction of a functional group in the amide side chain that can be chemoselectively ligated to a fluorescent dye. The azide-functionalized derivative, PRM-Azide, is a prime example of this approach. nih.gov The azide (B81097) group allows for conjugation to a fluorophore containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This methodology has been successfully employed to label PRM-Azide with fluorophores like tetramethylrhodamine (B1193902) (TAMRA). researchgate.net

The resulting fluorescently tagged Pradimicin A amide has been used for the fluorescent staining of fungal cells. For instance, treatment of Candida rugosa cells, which have mannans on their cell surface, with PRM-Azide followed by conjugation with a TAMRA-alkyne resulted in clear fluorescent labeling of the fungal cell wall. researchgate.net This demonstrates the utility of these probes as lectin mimics for imaging and studying the distribution of mannose-containing glycans in biological systems. Similarly, the inherently colored 2-hydroxyethylamide derivative (PRM-EA) has been used to stain glycoproteins carrying high-mannose-type N-linked glycans in dot blot assays. nih.gov

| Probe Name | Amide Moiety | Fluorophore | Application |

|---|---|---|---|

| PRM-Azide-TAMRA | -CONH(CH₂)₂O(CH₂)₂O(CH₂)₂N₃ | Tetramethylrhodamine (TAMRA) | Fluorescent staining of fungal cell wall mannans |

| PRM-EA | -CONHCH₂CH₂OH | None (inherently colored) | Staining of glycoproteins with high-mannose glycans |

Utility in Glycoprotein (B1211001) Detection and Characterization

The practical application of Pradimicin A (PRM-A) in glycobiology has been historically hindered by its tendency to form water-insoluble aggregates in neutral aqueous solutions. nih.govnih.gov However, chemical modification of its C18 carboxyl group via amide linkage has proven to be an effective strategy to overcome this limitation. A notable example is the 2-hydroxyethylamide derivative of Pradimicin A, known as PRM-EA. nih.gov This specific amide derivative exhibits significantly reduced aggregation while retaining the crucial Ca²⁺-dependent binding specificity for D-mannose (Man). nih.govnih.gov

This favorable modification has enabled the use of PRM-EA as a unique staining agent for the detection and characterization of glycoproteins. nih.gov Unlike its parent compound, PRM-A, which fails in dot blot assays due to severe aggregation, PRM-EA successfully stains glycoproteins. nih.gov A key finding from these assays is the remarkable selectivity of PRM-EA. It demonstrates sensitivity towards glycoproteins that possess high-mannose-type and hybrid-type N-linked glycans, which feature terminal mannose residues. nih.govnih.gov Conversely, it does not stain glycoproteins that carry complex-type N-linked glycans, where mannose residues are typically capped by other sugars like galactose or sialic acid. nih.gov This staining selectivity, not observed with conventional dyes, allows PRM-EA to serve as a specialized tool for the selective detection and characterization of glycoproteins presenting terminal D-mannose residues on their surfaces. nih.govnih.gov

The table below summarizes the results of a dot blot assay using PRM-EA, highlighting its selectivity based on the N-glycan type of various glycoproteins.

| Glycoprotein | N-Glycan Type | Terminal Sugar Residue | Staining Result with PRM-EA |

|---|---|---|---|

| Thyroglobulin (Tg) | High-Mannose, Hybrid | Mannose | Positive |

| Ovalbumin (OVA) | High-Mannose, Hybrid | Mannose | Positive |

| Fetuin (Fet) | Complex | Galactose, Sialic Acid | Negative |

| Transferrin (TRF) | Complex | Galactose, Sialic Acid | Negative |

| Immunoglobulin G (IgG) | Complex | Galactose, Sialic Acid | Negative |

| Bovine Serum Albumin (BSA) | None (Non-glycosylated) | N/A | Negative |

Potential for Affinity-Based Purification and Enrichment of Glycans

The successful development of soluble, mannose-binding Pradimicin A amide derivatives has opened avenues for their potential use in affinity-based purification and enrichment technologies. nih.gov The chemical strategy of amide formation at the C18 carboxyl group not only enhances solubility but also provides a convenient linker for attaching functional molecules or for immobilization onto solid supports. nih.govnii.ac.jp

Researchers have proposed that Pradimicin A derivatives could be conjugated to matrices such as agarose (B213101) beads. nih.gov Such "PRM-conjugated agarose beads" could theoretically be used in affinity chromatography columns for the specific purification of glycans, glycopeptides, or intact glycoproteins that contain D-mannose residues. nih.gov This would provide a valuable tool for isolating specific classes of glycoconjugates from complex biological mixtures.

Similarly, the attachment of Pradimicin A amides to magnetic beads is another promising application. nih.gov These functionalized magnetic beads could facilitate the rapid enrichment of mannose-rich biological entities. nih.gov This could include the selective capture of exosomes or certain enveloped viruses, whose surfaces are often decorated with high-mannose glycans. nih.govnih.gov This affinity-based enrichment would be highly beneficial for downstream analyses in diagnostics, virology, and cell biology.

The table below outlines the potential applications of immobilized Pradimicin A amide derivatives for affinity-based purification and enrichment.

| Immobilization Matrix | Proposed Application | Target Molecules/Entities | Potential Outcome |

|---|---|---|---|

| Agarose Beads | Affinity Chromatography | Mannose-containing glycans, glycopeptides, and glycoproteins | Purification and isolation from complex mixtures |

| Magnetic Beads | Affinity-Based Enrichment | Mannose-rich exosomes and viral particles (e.g., HIV) | Selective capture and concentration for downstream analysis |

Investigation of Pradimicin a Amide S Antipathogenic and Biological Activities

Antifungal Activity Research

Pradimicins are noted for their potent antifungal effects against a wide array of fungal pathogens. jst.go.jpnih.gov

In Vitro Spectrum of Activity against Fungal Pathogens (e.g., Candida spp., Aspergillus spp.)

Pradimicins have demonstrated moderate to potent in vitro antifungal activity against a variety of clinically important fungi and yeasts. jst.go.jp This includes species of Candida and Aspergillus. nih.govnih.gov For instance, Pradimicin A has a minimum inhibitory concentration (MIC) of 4 μg/mL against Candida rugosa. medchemexpress.commedchemexpress.com A derivative, BMS-181184, has shown a broad-spectrum of in vitro activity against Candida spp., Cryptococcus neoformans, Aspergillus spp., dematiaceous molds, and Zygomycetes. nih.govebi.ac.uk However, Fusarium spp. tend to be more resistant. nih.govebi.ac.uk

Amide derivatives of Pradimicin A have also been synthesized and evaluated for their antifungal activity. One study found that a hydroxamic acid derivative exhibited significant antifungal activity, comparable to that of the parent Pradimicin A. researchgate.netnii.ac.jp Another patent describes several Pradimicin amide derivatives with in vitro activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. google.com

In Vitro Antifungal Activity of Pradimicin A and its Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pradimicin A | Candida rugosa | 4 | medchemexpress.commedchemexpress.com |

| BMS-181184 | Candida spp. | Broad-spectrum | nih.govebi.ac.uk |

| BMS-181184 | Aspergillus spp. | Broad-spectrum | nih.govebi.ac.uk |

| Pradimicin Amide Derivative (Example 2) | Candida albicans | 12.5 | google.com |

| Pradimicin Amide Derivative (Example 2) | Cryptococcus neoformans | 1.6 | google.com |

| Pradimicin Amide Derivative (Example 2) | Aspergillus fumigatus | 6.3 | google.com |

Mechanisms of Antifungal Efficacy beyond Cell Membrane Disruption

The primary mechanism of antifungal action for pradimicins involves binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner. jst.go.jpnih.gov This interaction leads to the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane. nih.govebi.ac.ukmdpi.com This lectin-mimic binding to yeast mannan (B1593421) is a key initial step. jst.go.jp

Beyond direct membrane disruption, research suggests other mechanisms may contribute to the antifungal effects. For example, in Saccharomyces cerevisiae, Pradimicin A has been shown to induce an apoptosis-like cell death through the accumulation of reactive oxygen species (ROS). nih.gov The binding to mannans itself is a crucial step that triggers the downstream antifungal actions. researchgate.net This unique mechanism, targeting cell wall mannans, distinguishes pradimicins from many other antifungal agents. nih.govnih.gov

Antiviral Activity Research

Pradimicin A and its derivatives have shown promising activity against several enveloped viruses. researchgate.netmedchemexpress.com

Efficacy against Enveloped Viruses (e.g., HIV, Coronaviruses, SIV)

Pradimicin A is a carbohydrate-binding agent with selective inhibitory activity against Human Immunodeficiency Virus (HIV). kuleuven.benih.govnih.gov It is effective against various HIV-1 clades, including those with X4 and R5 tropisms, and acts as a virus entry inhibitor. kuleuven.benih.govnih.gov It also shows activity against Simian Immunodeficiency Virus (SIV). medchemexpress.comkuleuven.be The 50% effective concentrations (EC₅₀) for Pradimicin A against HIV-1 in CEM and C8166 cell cultures are 2.8 and 4.0 μg/ml, respectively. nih.gov

Research has also demonstrated the potential of Pradimicin A against coronaviruses. medchemexpress.commedchemexpress.com It targets the glycans of the coronavirus envelope glycoproteins. nih.govnih.gov Studies have shown that it can inhibit SARS-CoV-2 infection in vitro. eurekalert.orgnih.govthers.ac.jp The antiviral mechanism involves binding to the N-glycans on the viral surface, thereby inhibiting viral entry into host cells. eurekalert.orgthers.ac.jp

Antiviral Activity of Pradimicin A

| Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| HIV-1 | CEM | EC₅₀ | 2.8 µg/mL (3.3 µM) | nih.gov |

| HIV-1 | C8166 | EC₅₀ | 4.0 µg/mL (4.8 µM) | nih.gov |

| SIVmac251 | HUT-78/CEM co-culture | EC₅₀ (syncytium formation) | 3.4 - 12 µM | kuleuven.be |

| SARS-CoV-2 | In vitro | Inhibits infection | eurekalert.orgnih.gov |

Host-Directed Antiviral Mechanisms and Glycan-Targeted Inhibition

The antiviral action of Pradimicin A is a prime example of a host-directed mechanism that targets viral glycans. nih.govutoronto.ca Viruses utilize the host cell's machinery to glycosylate their envelope proteins. uu.nl Pradimicin A acts as a carbohydrate-binding agent (CBA), specifically targeting the mannose-containing glycans on viral glycoproteins like HIV's gp120 and the spike (S) and membrane (M) proteins of coronaviruses. kuleuven.benih.govnih.gov

This interaction does not typically prevent the initial attachment of the virus to the host cell but rather inhibits a post-binding stage of virus entry. nih.govuu.nl By binding to these glycans, Pradimicin A effectively blocks the virus from entering the host cell. nih.govthers.ac.jp This glycan-targeted inhibition is a novel antiviral strategy. nih.gov In the case of HIV, prolonged exposure to Pradimicin A can lead to the emergence of mutant virus strains with deletions of N-glycosylation sites in gp120, highlighting the pressure the compound exerts on the viral envelope. kuleuven.benih.gov This host-directed approach is believed to present a high genetic barrier to the development of viral resistance. nih.gov

Antiparasitic Activity Research

In addition to its antifungal and antiviral properties, the Pradimicin family of antibiotics has demonstrated antiparasitic activities. researchgate.netnih.govnii.ac.jp This activity is also linked to their ability to bind to D-mannose-containing glycans on the surface of pathogenic species. researchgate.netnih.govnii.ac.jp

Research has shown that pradimicins have marked trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. plos.org Pradimicin A and its derivative Pradimicin S bind to the variant surface glycoproteins (VSGs) of the parasite, leading to defects in endocytosis and cytokinesis, and ultimately, parasite lysis. plos.org The in vitro 50% effective concentration (EC₅₀) values for these compounds against T. brucei bloodstream forms are in the low micromolar range. plos.org

Trypanocidal Effects and Mechanism of Action (e.g., Trypanosoma brucei)

Pradimicin A and its derivatives have demonstrated significant trypanocidal activity, particularly against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. plos.orgresearchgate.net Research shows that these compounds inhibit the growth of T. brucei bloodstream forms at low micromolar concentrations. plos.orgcsic.es The primary mechanism of action involves the disruption of critical cellular processes, including cytokinesis and endocytosis, which ultimately leads to parasite cell lysis. plos.orgresearchgate.netcsic.es

The binding of pradimicins to the parasite's surface is a key initiating event. plos.org This interaction triggers defects in endocytosis, a process vital for the parasite's survival and nutrient uptake. csic.esresearchgate.net The disruption of these fundamental cellular functions commits the parasite to a pathway of cell death. plos.org Studies generating parasites resistant to Pradimicin A have further elucidated this mechanism. These resistant parasites exhibit aberrant glycosylation of their surface proteins, which diminishes the binding of pradimicins and concurrently reduces the parasite's infectivity, highlighting the importance of this interaction for the drug's efficacy. researchgate.netcsic.es

Interaction with Parasite Variant Surface Glycoproteins (VSGs)

The primary molecular target of Pradimicin A on Trypanosoma brucei is the Variant Surface Glycoprotein (B1211001) (VSG) coat. researchgate.netcsic.es The parasite is covered by a dense layer of VSGs, which are crucial for evading the host's immune system through antigenic variation. csic.esfrontiersin.orgwikipedia.org Pradimicins function as non-peptidic, carbohydrate-binding agents, acting similarly to lectins. plos.orgcsic.es They specifically recognize and bind to the glycan moieties of the VSGs. researchgate.netcsic.es

The interaction is highly specific for mannose-rich N-glycans present on the VSGs of the bloodstream form of the parasite. csic.esresearchgate.netresearchgate.net Pradimicin A exhibits a notable specificity for α(1,2)Man configurations. researchgate.netresearchgate.net This binding to the surface glycans is a calcium-dependent process. csic.es Competition assays have demonstrated that pradimicins can compete with known mannose-binding lectins, such as HHA and CV-N, for binding sites on the trypanosome surface, confirming their interaction with VSG glycans. researchgate.netcsic.esresearchgate.net The formation of the pradimicin-VSG complex is the critical step that initiates the cascade of events, including endocytosis disruption and cell lysis, responsible for the compound's trypanocidal effect. csic.es The essentiality of this interaction is underscored by the finding that parasites can develop resistance by altering the glycosylation of their VSGs to prevent pradimicin binding. researchgate.net

Antineoplastic Activity Research

Research has also explored the potential of pradimicin derivatives as anticancer agents. A derivative known as pradimicin-IRD has shown antineoplastic effects in various colon cancer cell lines. researchgate.net Studies indicate that pradimicin-IRD's cytotoxic activity is more potent against cancer cells, including those with common mutations in TP53 and KRAS, compared to non-tumor fibroblast cells. researchgate.net

Induction of DNA Damage and Cell Cycle Arrest

Pradimicin-IRD has been identified as a DNA-damaging agent. researchgate.net Mass spectrometry analyses have suggested a direct interaction between pradimicin-IRD and the DNA double strand. researchgate.net Its antitumor effects, observed after several hours of exposure, include the induction of significant DNA damage in cancer cells. researchgate.net This damage is evidenced by the increased expression of key DNA damage markers. researchgate.net

In response to this DNA damage, cancer cells undergo cell cycle arrest. researchgate.net Treatment with pradimicin-IRD leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein and decreased expression of cyclin A and cyclin B. researchgate.net Consequently, this leads to an accumulation of cells in the G0/G1 and sub-G1 phases of the cell cycle, effectively halting their proliferation. researchgate.net The induction of apoptosis is also a key outcome, marked by the cleavage of PARP1 and caspase 3. researchgate.net

Table 1: Effects of Pradimicin-IRD on Cancer Cell Lines

| Cellular Effect | Molecular Markers | Outcome in Cancer Cells |

|---|---|---|

| DNA Damage | Increased γH2AX, p21 | DNA lesions are formed. researchgate.net |

| Cell Cycle Arrest | Reduced Rb phosphorylation, Cyclin A, Cyclin B | Increased cell population in G0/G1 and subG1 phases. researchgate.net |

| Apoptosis | PARP1 cleavage, Caspase 3 cleavage | Programmed cell death is initiated. researchgate.net |

Molecular Mechanisms of Antitumor Effects (e.g., TP53-independent pathways)

A significant aspect of pradimicin-IRD's antineoplastic activity is its ability to function through pathways independent of the tumor suppressor protein p53. researchgate.net The TP53 gene is one of the most frequently mutated genes in human cancers, and its inactivation is a common feature of tumor progression. frontiersin.orgnih.gov

Pradimicin-IRD demonstrates a TP53-independent regulation of p21 expression in several colon cancer cell lines, including HCT 116 TP53 -/-, HT-29, SW480, and Caco-2 cells. researchgate.net The p21 protein is a critical regulator of cell cycle progression, and its induction can lead to cell cycle arrest. frontiersin.org The ability of pradimicin-IRD to upregulate p21 and induce cell cycle arrest and apoptosis without relying on a functional p53 protein makes it a potentially valuable agent for treating cancers that have compromised p53 function. researchgate.net This mechanism allows it to bypass a common mode of drug resistance in cancer cells. nih.gov

Mechanisms of Resistance to Pradimicin a Amide and Its Implications

Characterization of Pathogen Resistance Phenotypes

The development of resistance to pradimicins has been investigated in various pathogens, including fungi, protozoa, and viruses. The resulting resistant phenotypes are primarily characterized by a reduced ability of the drug to bind to its target on the cell surface.

In the yeast Saccharomyces cerevisiae, a model organism for studying antifungal drug resistance, mutants resistant to pradimicins have been generated and characterized. One study identified that a mutant, sln1 NG, which lacks the putative N-glycosylation sites in the extracellular domain of the osmosensor protein Sln1, exhibited significant resistance to Pradimicin A. tandfonline.com The minimum inhibitory concentration (MIC) for the resistant mutant was substantially higher than for the wild-type strain. tandfonline.com Another resistance mechanism in S. cerevisiae involves a point mutation in the histidine-containing phosphotransfer protein Ypd1. nih.gov

In the context of the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, resistance to Pradimicin A was induced in vitro. csic.esresearchgate.net The resistant parasites displayed defective glycan composition on their variant surface glycoproteins (VSGs). csic.es This alteration resulted in decreased binding of the pradimicins to the parasite surface, but also led to reduced infectivity, highlighting the critical role of glycosylation in the parasite's virulence. csic.esresearchgate.net

Studies on the Human Immunodeficiency Virus (HIV) have also shed light on resistance to this class of carbohydrate-binding agents. Prolonged exposure of HIV-1 to Pradimicin A and its derivative Pradimicin S led to the selection of mutant virus strains. asm.orgkuleuven.be The primary resistance phenotype was the deletion of multiple N-glycosylation sites on the viral envelope glycoprotein (B1211001) gp120. asm.orgasm.org This mechanism is consistent with the drug's mode of action, which involves binding to the high-mannose glycans on gp120 to inhibit viral entry. asm.org

Table 1: Characterization of Pathogen Resistance to Pradimicins

| Pathogen | Resistant Phenotype | Key Molecular Change | Impact on Susceptibility | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Resistance to Pradimicin A | Mutation of N-glycosylation sites in the Sln1 protein | MIC of 50–100 µg/ml for resistant strain | tandfonline.com |

| Trypanosoma brucei | Defective glycan composition | Downregulation of oligosaccharyltransferase genes | Decreased binding of pradimicins to VSGs | csic.esresearchgate.net |

| Human Immunodeficiency Virus (HIV-1) | Deletion of N-glycosylation sites | Multiple deletions in the gp120 envelope protein | >20-fold increase in EC50 after multiple mutations | asm.orgkuleuven.be |

Role of Altered Glycosylation Pathways in Resistance Development

The emergence of resistance to pradimicins is intrinsically linked to modifications in the pathogen's glycosylation pathways. Since these compounds act as lectins, binding specifically to mannose residues on glycoproteins, any alteration that reduces the presence or accessibility of these mannose targets can confer resistance. tandfonline.com

In Saccharomyces cerevisiae, the resistance conferred by the mutation in the Sln1 protein is a direct consequence of the loss of N-linked polymannosides on its extracellular domain. tandfonline.com Sln1 is a membrane-spanning osmosensor, and its glycosylated state appears to be crucial for the fungicidal action of pradimicin. tandfonline.comnih.gov By eliminating these glycosylation sites, the yeast cell prevents the drug from binding and initiating the downstream events that lead to cell death. tandfonline.com

For Trypanosoma brucei, the resistance mechanism involves a more complex regulation of the glycosylation machinery. csic.esresearchgate.net Resistant parasites exhibit a downregulation of the mRNA levels for two key oligosaccharyltransferases, TbSTT3A and TbSTT3B. csic.es These enzymes are responsible for the N-glycosylation of VSGs. csic.es The downregulation leads to hypoglycosylation and a shift from oligomannose structures to paucimannose (B12396251) structures, which have fewer α(1,2)-mannose residues that Pradimicin A binds to. csic.es Interestingly, TbSTT3B appears to be the major player, as its overexpression in resistant parasites reversed the resistance phenotype. csic.es

In the case of HIV-1, resistance develops through an evolutionary process under drug pressure, where the virus selects for mutations that eliminate N-glycosylation sites from its gp120 envelope protein. asm.orgasm.org These sites are normally decorated with high-mannose glycans that serve as the binding targets for pradimicins. asm.org The virus must delete multiple glycan sites to achieve a significant level of resistance, indicating a high genetic barrier. asm.orgkuleuven.be This mechanism of resistance, the deletion of glycan targets, is a direct consequence of the drug's mode of action. asm.org

Table 2: Altered Glycosylation Pathways in Pradimicin Resistance

| Pathogen | Affected Pathway/Component | Genetic/Molecular Basis | Consequence | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | N-glycosylation of Sln1 protein | Mutation leading to loss of N-glycosylation sites | Prevents drug binding to the cell surface osmosensor | tandfonline.comnih.govoup.comjst.go.jp |

| Trypanosoma brucei | VSG N-glycosylation | Downregulation of oligosaccharyltransferase genes (TbSTT3A, TbSTT3B) | Reduced number of high-mannose glycans on the parasite surface | csic.esresearchgate.net |

| Human Immunodeficiency Virus (HIV-1) | gp120 N-glycosylation | Sequential deletion of N-glycosylation sites in the env gene | Loss of binding sites for the drug on the viral envelope | asm.orgkuleuven.beasm.org |

Strategies to Mitigate Resistance and Enhance Therapeutic Longevity

The unique mechanism of action of pradimicins and the nature of the resistance mechanisms against them provide insights into strategies to prolong their therapeutic utility.

A key finding across different pathogens is that the development of high-level resistance to pradimicins is a slow and often costly process for the pathogen. For HIV, a relatively long exposure is required for resistant strains to emerge, and more than five N-glycosylation site deletions in gp120 are needed for moderate drug resistance. asm.orgasm.org This high genetic barrier is a significant advantage. asm.orgkuleuven.be Similarly, in T. brucei, the alterations in glycosylation that confer resistance also lead to reduced infectivity, suggesting a fitness cost to the parasite. csic.esresearchgate.net

One potential strategy to combat resistance is the use of combination therapy . Studies have shown that HIV-1 mutants resistant to Pradimicin A remain fully sensitive to other classes of clinically used anti-HIV drugs. asm.org This lack of cross-resistance suggests that combining pradimicins with agents that have different mechanisms of action could be an effective approach to prevent the emergence of resistant strains.

Another strategy involves the development of new derivatives . The pradimicin scaffold can be chemically modified to create new compounds with potentially improved properties. csic.es Derivatives like Pradimicin S and BMS-181184 have been developed and studied for their activity. csic.esasm.org While not explicitly designed to overcome resistance, the development of new derivatives could lead to compounds that bind to different glycan structures or have a higher affinity for their targets, making it more difficult for pathogens to develop resistance.

Finally, the fact that multiple modes of action can make pathogens less prone to developing resistance suggests that exploring the full range of cellular effects of pradimicins could reveal further therapeutic potential. slu.se By understanding the complex interplay between pradimicins and the host-pathogen interaction, it may be possible to devise strategies that not only target the pathogen directly but also modulate the host response in a way that enhances therapeutic outcomes and minimizes the risk of resistance.

Advanced Research Methodologies and Analytical Techniques for Pradimicin a Amide Studies

Spectroscopic and Calorimetric Approaches

Spectroscopic and calorimetric methods are fundamental in characterizing the molecular interactions of Pradimicin A amide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) provide deep insights into its structural and thermodynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the three-dimensional structure of Pradimicin A amide and its complexes. For instance, NMR titration experiments have been used to study the interaction between pradimicins and their carbohydrate targets. These studies reveal the specific binding sites and conformational changes that occur upon complex formation.

Isothermal Titration Calorimetry (ITC): ITC is employed to measure the thermodynamic parameters of binding interactions in real-time. This technique directly measures the heat released or absorbed during the binding of Pradimicin A amide to its target, such as mannose derivatives on the surface of fungal cells. ITC provides crucial data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which are essential for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real time. In the context of Pradimicin A amide research, SPR is utilized to analyze the kinetics of its binding to specific targets. By immobilizing a target molecule, such as a mannan (B1593421) polysaccharide, on a sensor chip, researchers can flow a solution containing Pradimicin A amide over the surface and measure the association and dissociation rates. This provides precise data on the binding affinity and kinetics, which are critical for evaluating the compound's efficacy and mechanism of action.

High-Resolution Chromatographic and Mass Spectrometric Analyses

High-resolution chromatographic and mass spectrometric techniques are indispensable for the purification, identification, and quantification of Pradimicin A amide and its related metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD): HPLC is a cornerstone for the separation and purification of Pradimicin A amide from complex fermentation broths. UPLC, offering higher resolution and sensitivity, coupled with fluorescence detection (FLD), allows for the precise quantification of the compound in various biological matrices.

Electrospray Ionization Time-of-Flight (ESI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS): These mass spectrometry techniques are vital for the structural elucidation and confirmation of Pradimicin A amide. ESI-TOF provides highly accurate mass measurements, enabling the determination of the elemental composition. When coupled with liquid chromatography, LC-MS allows for the separation and identification of Pradimicin A amide and its biosynthetic intermediates from complex mixtures produced by the source organism, Actinomadura hibisca.

Genetic Manipulation and Mutagenesis for Biosynthetic Pathway Elucidation

Understanding the biosynthesis of Pradimicin A amide is crucial for strain improvement and the generation of novel derivatives. Genetic manipulation and mutagenesis are key strategies to unravel the complex enzymatic steps involved in its production. By systematically inactivating or overexpressing specific genes within the pradimicin biosynthetic gene cluster in Actinomadura hibisca, researchers can identify the function of individual enzymes. For example, gene knockout experiments have been instrumental in identifying the genes responsible for the addition of the amide group, distinguishing the pathway for Pradimicin A amide from that of other pradimicins.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling provide invaluable insights into the interaction between Pradimicin A amide and its biological targets at an atomic level. These methods are used to predict and analyze the binding modes of the compound. Docking simulations can predict the most favorable binding poses of Pradimicin A amide to its receptor, often the mannoproteins on the fungal cell wall. Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex and the conformational changes that occur upon binding. These computational approaches complement experimental data and guide the rational design of new Pradimicin A amide derivatives with improved activity.

In Vitro and In Vivo Preclinical Research Models for Efficacy and Mechanism Studies

A range of in vitro and in vivo models are essential for evaluating the biological activity, efficacy, and mechanism of action of Pradimicin A amide.

Cellular assays form the foundation of in vitro testing for Pradimicin A amide.

Microbial Sensitivity Tests: These assays are used to determine the minimum inhibitory concentration (MIC) of Pradimicin A amide against a panel of pathogenic fungi. Broth microdilution is a common method used to quantify the antifungal activity against clinically relevant species such as Candida albicans and Aspergillus fumigatus.

Cell Viability Assays: These assays, such as those using tetrazolium dyes (e.g., MTT) or resazurin, are employed to assess the cytotoxic effects of Pradimicin A amide on fungal and mammalian cells. This helps in determining the compound's therapeutic index.

Flow Cytometry: Flow cytometry is a sophisticated technique used to analyze the effects of Pradimicin A amide on fungal cells at a single-cell level. It can be used to investigate various cellular parameters, such as cell cycle progression, membrane integrity, and the induction of apoptosis or other forms of cell death, providing detailed mechanistic insights.

Murine Models for Pathogen Infection Studies

Murine models are indispensable tools for evaluating the in vivo therapeutic potential of novel antimicrobial agents. In the study of Pradimicin A and its derivatives, including various amides, mouse models of pathogen infection have been crucial for demonstrating efficacy against a range of fungal and protozoan pathogens. These models allow for the assessment of therapeutic activity in a complex biological system, providing key insights into the compounds' effectiveness in systemic and localized infections.

Research has demonstrated that Pradimicin A and its analogues are highly effective in murine models of systemic infection caused by clinically significant fungi. jst.go.jp Studies have utilized both normal and immunocompromised mice to mimic different patient populations. For instance, the efficacy of BMY-28864, a derivative of Pradimicin A, was evaluated in systemic infections caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net To simulate an immunocompromised state, mice were treated with cyclophosphamide. researchgate.net The results indicated significant protective effects of the compound in both normal and immunosuppressed animals. researchgate.net

The therapeutic efficacy of Pradimicin A derivatives has been demonstrated against various fungal infections in these models. jst.go.jp This includes not only systemic candidiasis and aspergillosis but also lung candidiasis, vaginal candidiasis, and skin infections caused by Trichophyton mentagrophytes. jst.go.jp

Detailed Research Findings in Murine Fungal Infection Models

The effectiveness of Pradimicin A derivatives has been quantified in various murine models. A key study established the 50% protective doses (PD₅₀) for the Pradimicin A derivative BMY-28864 against several systemic fungal infections in both normal and immunocompromised mice, as detailed in the table below.

Table 1: Efficacy of Pradimicin A Derivative (BMY-28864) in Murine Systemic Fungal Infection Models

This table summarizes the 50% protective dose (PD₅₀) of BMY-28864 in mice challenged with different fungal pathogens. Data is presented for both normal and immunosuppressed (cyclophosphamide-treated) mice.

| Pathogen | Mouse Model | 50% Protective Dose (PD₅₀) (mg/kg) |

|---|---|---|

| Candida albicans | Normal | 17 researchgate.net |

| Immunosuppressed | 32 researchgate.net | |

| Cryptococcus neoformans | Normal | 18 researchgate.net |

| Immunosuppressed | 35 researchgate.net | |

| Aspergillus fumigatus | Normal | 37 researchgate.net |

Further studies have focused on specific pathogens and host conditions. In a model of disseminated Candida tropicalis infection in neutropenic mice, the pradimicin analogue BMS-181184 was shown to prolong the survival of the infected animals. nih.gov At higher concentrations, the compound also effectively reduced the fungal load in tissues. nih.gov This highlights the potential of pradimicin derivatives in treating infections caused by less common but often drug-resistant Candida species. nih.gov

Murine Models for Protozoan Infection Studies

Beyond fungal pathogens, the therapeutic potential of pradimicin derivatives has been explored in murine models of parasitic diseases. Notably, Pradimicin A (PRM-A) and its highly water-soluble derivative, Pradimicin S (PRM-S), have been investigated for activity against African trypanosomiasis, the cause of sleeping sickness. plos.orgresearchgate.net

In these studies, mice were infected with Trypanosoma brucei rhodesiense or Trypanosoma brucei brucei to establish an acute infection model. plos.org The findings were significant, demonstrating that PRM-S has a potent trypanocidal effect in vivo. plos.org This activity was substantial enough to result in a parasitological cure in these acute infection models, indicating a complete clearance of the parasite. plos.orgresearchgate.net This research revealed that the compounds work by binding to the glycans on the parasite's variant surface glycoproteins (VSGs), leading to parasite lysis. plos.orgresearchgate.net

Table 2: Overview of Pradimicin A and Derivatives in Various Murine Pathogen Models

This table provides a summary of the different murine models used to study the efficacy of Pradimicin A and its analogues against various pathogens.

| Compound Class | Pathogen | Murine Model Type | Key Findings |

|---|---|---|---|

| Pradimicin A / Analogues | Candida albicans | Systemic Infection (Normal & Immunosuppressed) jst.go.jpresearchgate.net | Showed significant therapeutic activity and protection. jst.go.jpresearchgate.net |

| Candida albicans | Vaginal Candidiasis jst.go.jp | Demonstrated therapeutic efficacy. jst.go.jp | |

| Candida tropicalis | Systemic Infection (Neutropenic) nih.gov | Prolonged survival and reduced tissue pathogen counts. nih.gov | |

| Aspergillus fumigatus | Systemic & Lung Infection (Normal & Immunosuppressed) jst.go.jpresearchgate.net | Showed significant therapeutic activity and protection. jst.go.jpresearchgate.net | |

| Cryptococcus neoformans | Systemic Infection (Normal & Immunosuppressed) jst.go.jpresearchgate.net | Showed significant therapeutic activity and protection. jst.go.jpresearchgate.net | |

| Trichophyton mentagrophytes | Skin Infection jst.go.jp | Demonstrated therapeutic efficacy with topical treatment. jst.go.jp |

Future Research Directions and Translational Potential of Pradimicin a Amide

Rational Design and Synthesis of Novel Pradimicin A Amide Analogs with Enhanced Biological Profiles

The rational design and synthesis of new Pradimicin A (PRM-A) amide analogs are pivotal for enhancing their biological activities and overcoming existing limitations. A significant challenge with PRM-A is its tendency to form water-insoluble aggregates, which has hindered its practical application. researchgate.netacs.orgresearchgate.net Research has shown that modifying the C18 carboxyl group of PRM-A is a promising strategy. jst.go.jp Amide formation at this position can suppress aggregation without compromising the essential D-mannose (Man) binding specificity. jst.go.jpnii.ac.jp

One successful approach involves the synthesis of PRM-EA, a 2-hydroxyethylamide derivative of PRM-A. researchgate.netacs.orgresearchgate.net This analog exhibits reduced aggregation in aqueous solutions while retaining its Man-binding capabilities. researchgate.netacs.orgresearchgate.net Another noteworthy analog is PRM-Azide, which incorporates an azide (B81097) group, providing a versatile chemical handle for further modifications via "click chemistry". nii.ac.jp This allows for the attachment of various functional molecules, such as fluorophores for imaging studies. nii.ac.jp

Further research has explored a range of amide derivatives to fine-tune the compound's properties. researchgate.net Among these, a hydroxamic acid derivative demonstrated the most potent Man-binding activity and significant antifungal effects, comparable to the parent PRM-A. nii.ac.jpresearchgate.net Molecular modeling suggests that the enhanced activity of the hydroxamic acid derivative is due to the anion formation of its hydroxamic acid moiety. researchgate.net These findings underscore the potential of amide formation as a key strategy for developing less aggregative and more potent PRM-A derivatives for therapeutic applications. nii.ac.jpresearchgate.net

The design of these analogs is guided by an understanding of the molecular interactions involved in D-mannose recognition. nii.ac.jp PRM-A forms a dimer mediated by a calcium ion, which is crucial for its binding to mannose. nii.ac.jpnih.gov By preserving the core structure responsible for this interaction and modifying peripheral groups, researchers can systematically improve the compound's pharmacological profile.

Expanding the Repertoire of Glycobiological Research Tools based on Pradimicin A Amide

Pradimicin A amide and its derivatives hold significant promise as research tools in glycobiology, primarily due to their specific, calcium-dependent recognition of D-mannose. researchgate.netjst.go.jp This property allows them to function as lectin mimics, overcoming some limitations of protein-based lectins, such as immunogenicity and instability. jst.go.jp However, the practical use of the parent compound, Pradimicin A, has been hampered by its tendency to form water-insoluble aggregates. researchgate.netacs.orgresearchgate.net

The development of amide derivatives has been a key strategy to address this issue. For instance, the 2-hydroxyethylamide derivative of PRM-A, known as PRM-EA, shows significantly less aggregation in neutral aqueous media while retaining its binding specificity for mannose. researchgate.net This improved solubility allows PRM-EA to be used in applications where PRM-A fails, such as in dot blot assays for staining glycoproteins. researchgate.netacs.org Notably, PRM-EA selectively stains glycoproteins with high-mannose-type and hybrid-type N-linked glycans, but not those with complex-type N-linked glycans, a selectivity not seen with conventional dyes. researchgate.netacs.org

Another important derivative is PRM-Azide, which can be functionalized through click chemistry. nii.ac.jp This allows for the attachment of fluorescent tags, creating probes for visualizing cell surface glycans. nii.ac.jp For example, a tetramethylrhodamine-conjugated PRM-Azide has been successfully used to stain Candida rugosa cells, which have mannans on their cell surface. nii.ac.jpnih.gov

These derivatization strategies open up a wide range of potential applications for Pradimicin A amide-based tools in glycobiological research:

Purification of Glycans and Glycoproteins: PRM-conjugated agarose (B213101) beads could be used for the affinity purification of mannose-containing glycoconjugates. jst.go.jp

Enrichment of Exosomes and Viruses: Magnetic beads attached to PRM amides could facilitate the enrichment of mannose-rich exosomes or viral particles for further analysis. jst.go.jp

Glycan Imaging: Fluorescently labeled PRM amides can serve as probes for imaging the distribution and dynamics of mannose-containing glycans on cell surfaces and potentially within cells. nii.ac.jp

Discovery and Characterization of Novel Biological Activities

Pradimicin A and its amide derivatives are a unique class of antibiotics known for their antifungal, antiviral, and antiparasitic activities, which stem from their ability to bind to D-mannose (Man)-containing glycans on the surface of pathogens. nii.ac.jpresearchgate.net While their primary mode of action is relatively well-understood, ongoing research continues to uncover novel biological activities and potential therapeutic applications.

The core mechanism involves the disruption of the pathogen's cell membrane integrity, leading to inhibited growth. ontosight.ai This is achieved through a specific, calcium-dependent binding to mannosides on the cell wall. ebi.ac.uk This unique mechanism makes them promising candidates for treating a variety of infectious diseases. ontosight.ai

Recent studies have focused on expanding the known spectrum of activity and understanding the structural requirements for these effects. For instance, Pradimicin A has been shown to inhibit HIV-1, HIV-2, and simian immunodeficiency viruses (SIVs). researchgate.net The antiviral activity is linked to its ability to bind to the heavily glycosylated envelope proteins of these viruses. researchgate.net

Furthermore, research into various amide derivatives has revealed that modifications to the pradimicin structure can modulate its biological activity. A study on a series of amide derivatives of PRM-A confirmed that these new compounds retained their ability to bind mannose without significant aggregation. researchgate.net One particular hydroxamic acid derivative not only showed potent mannose-binding but also exhibited significant antifungal activity comparable to the parent compound. nii.ac.jpresearchgate.net This highlights the potential to discover derivatives with enhanced or novel activity profiles.

The exploration of pradimicins against other pathogens is an active area of research. Their ability to target mannose-rich glycans, which are common on the surface of many fungi, viruses, and parasites, suggests a broad potential for new therapeutic applications. nii.ac.jpresearchgate.net

Advanced Strategies for Overcoming Pathogen Resistance to Pradimicin A Amide

The development of resistance to antimicrobial agents is a major challenge in infectious disease therapy. Understanding and overcoming resistance to Pradimicin A amide is crucial for its long-term viability as a therapeutic agent.

Pathogens can develop resistance to pradimicins through modifications in their cell surface glycans. For example, in Trypanosoma brucei, resistance to Pradimicin A was associated with an altered N-glycan processing, leading to a decrease in oligomannose-type glycans and an increase in hybrid and complex N-glycan structures. csic.esplos.org This change reduces the number of α(1,2)-mannose residues that Pradimicin A preferentially binds to, thereby decreasing the drug's efficacy. csic.esplos.org The downregulation of oligosaccharyltransferase genes was identified as a key mechanism behind this altered glycosylation. csic.esplos.org

Several strategies can be envisioned to overcome such resistance mechanisms:

Development of Analogs with Broader Specificity: Synthesizing Pradimicin A amide analogs that can bind to a wider range of mannose linkages or even other sugar moieties present on the pathogen surface could circumvent resistance based on the loss of a specific binding site.

Combination Therapy: Combining Pradimicin A amide with other antifungal or antiviral agents that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance emerging. amr-insights.eu For example, pairing it with a drug that inhibits glycan processing enzymes could prevent the pathogen from altering its surface glycosylation.

Targeting Resistance Mechanisms Directly: Developing compounds that inhibit the enzymes responsible for modifying the cell surface glycans, such as the oligosaccharyltransferases in T. brucei, could restore the pathogen's sensitivity to Pradimicin A amide.

The general mechanisms of antibiotic resistance in bacteria include limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux. nih.govnih.govfrontiersin.org While pradimicins act on eukaryotic pathogens, these principles of resistance are still relevant. For instance, modification of the target (the mannans) is the primary resistance mechanism observed so far. csic.esplos.org Future research should also investigate the potential for efflux pump-mediated resistance to Pradimicin A amide.

Integration of Pradimicin A Amide Research with Emerging Glycoscience and Drug Discovery Paradigms

The study of Pradimicin A amide is intrinsically linked to the broader field of glycoscience, which explores the structure, function, and biology of carbohydrates (glycans). The unique ability of Pradimicin A and its derivatives to specifically recognize D-mannose makes them valuable tools and potential therapeutics in a landscape where the importance of glycans in health and disease is increasingly recognized. jst.go.jpnih.gov

Emerging paradigms in drug discovery, such as rational drug design and combinatorial biosynthesis, are highly relevant to the future of Pradimicin A amide research. ebi.ac.uknih.govpurdue.edu Understanding the three-dimensional structure of the Pradimicin-mannose complex at a molecular level allows for the rational design of new analogs with improved properties. nii.ac.jp For example, knowledge of the binding pocket can guide modifications to enhance affinity, selectivity, or pharmacokinetic properties.

Combinatorial biosynthesis, which involves genetically engineering the biosynthetic pathway of a natural product, offers a powerful approach to generate novel Pradimicin A analogs. ebi.ac.uk By manipulating the enzymes involved in the biosynthesis of the pradimicin core structure or the attachment of the sugar and amino acid moieties, a diverse library of new compounds can be created for screening. This approach could lead to the discovery of derivatives with novel biological activities or improved therapeutic profiles.

Furthermore, the integration of Pradimicin A amide research with advanced analytical techniques in glycoscience, such as glycan microarrays and mass spectrometry, will be crucial. researchgate.net These tools can be used to comprehensively characterize the binding specificity of new analogs and to study the changes in the glycome of pathogens that lead to resistance.

The development of Pradimicin A amide-based probes for imaging and diagnostics also aligns with the growing need for tools to study glycans in their biological context. jst.go.jpnii.ac.jp As our understanding of the role of mannose-containing glycans in diseases like cancer and viral infections expands, the demand for such specific molecular probes will continue to grow.

Q & A

Q. 1.1. What are the structural characteristics of Pradimicin A amide, and how do they influence its biological activity?

Methodological Answer: Pradimicin A amide is a derivative of the pradimicin family, characterized by an amide functional group replacing the original hydroxyl or carboxyl moiety. Structural analysis involves nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the amide bond (C=O-NH) and its substitution pattern . The amide group reduces polarity compared to carboxylic acid derivatives, potentially enhancing membrane permeability. Researchers should employ molecular docking simulations to correlate structural features (e.g., hydrogen-bonding capacity of the amide) with observed bioactivity (e.g., antifungal or antiviral effects) .

Q. 1.2. How can researchers synthesize Pradimicin A amide with high purity and yield?

Methodological Answer: Synthesis typically involves coupling pradimicin A’s parent compound with an amine using carbodiimide-based crosslinkers (e.g., DCC) under mild, anhydrous conditions to avoid hydrolysis . Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via design-of-experiment (DoE) approaches. Monitor reaction progress using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For purification, employ reverse-phase chromatography, ensuring minimal degradation of the labile amide bond .

Q. 1.3. What analytical techniques are critical for characterizing Pradimicin A amide’s stability in physiological conditions?

Methodological Answer: Use accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic sampling. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare with synthetic standards. Quantify amide bond hydrolysis using IR spectroscopy (amide I band at ~1650 cm⁻¹) and NMR to track pH-dependent decomposition .

Advanced Research Questions

Q. 2.1. How can contradictory data on Pradimicin A amide’s mechanism of action be resolved?

Methodological Answer: Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or assay conditions. Design orthogonal experiments:

- In vitro: Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., viral glycoproteins).

- In vivo: Employ fluorescence microscopy to track cellular uptake in infected vs. uninfected models.

Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile discrepancies, ensuring adequate power and replication .

Q. 2.2. What strategies optimize the pharmacokinetic profile of Pradimicin A amide without compromising bioactivity?

Methodological Answer: Modify the amide’s substituents (e.g., alkyl chains or aromatic groups) to balance lipophilicity and solubility. Use quantitative structure-activity relationship (QSAR) models to predict absorption/distribution properties. Validate in pharmacokinetic studies with LC-MS quantification of plasma/tissue concentrations. Compare derivatives using area-under-the-curve (AUC) and half-life calculations .

Q. 2.3. How can researchers design experiments to address low reproducibility in Pradimicin A amide’s biological assays?

Methodological Answer: Standardize protocols using guidelines like ARRIVE or MIAME:

- Cell-based assays: Include positive/negative controls (e.g., known inhibitors) and report cell passage numbers.

- Animal studies: Use genetically homogeneous strains and controlled environmental conditions.

Implement blinded data analysis and pre-register experimental designs to minimize bias .

Q. 2.4. What advanced spectroscopic methods elucidate the interaction between Pradimicin A amide and microbial membranes?

Methodological Answer: Employ surface-enhanced Raman spectroscopy (SERS) to detect binding-induced conformational changes in membrane lipids. Combine with cryo-electron microscopy (cryo-EM) for high-resolution structural insights. Use polarized IR spectroscopy to analyze amide bond orientation relative to membrane bilayers .

Methodological Frameworks for Research Design

3.1. How to formulate a hypothesis-driven research question for Pradimicin A amide studies?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: “Does substituting the amide group in Pradimicin A enhance its resistance to enzymatic degradation in serum?”

Apply the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance: - “In immunocompromised murine models (P), does Pradimicin A amide (I) reduce fungal load (O) compared to fluconazole (C)?” .

Q. 3.2. How to ensure robustness in data interpretation for Pradimicin A amide research?

Methodological Answer:

- Triangulation: Cross-validate findings using multiple techniques (e.g., NMR, MS, bioassays).

- Negative controls: Include experiments with scrambled amide analogs or inactive enantiomers.

- Statistical rigor: Use multivariate analysis to account for confounding variables (e.g., batch effects in synthesis) .

Tables for Reference